Retosiban

Catalog No.
S541262
CAS No.
820957-38-8
M.F
C27H34N4O5
M. Wt
494.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Retosiban

CAS Number

820957-38-8

Product Name

Retosiban

IUPAC Name

(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2-methyl-1,3-oxazol-4-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione

Molecular Formula

C27H34N4O5

Molecular Weight

494.6 g/mol

InChI

InChI=1S/C27H34N4O5/c1-4-16(2)23-25(32)29-22(20-13-18-7-5-6-8-19(18)14-20)26(33)31(23)24(21-15-36-17(3)28-21)27(34)30-9-11-35-12-10-30/h5-8,15-16,20,22-24H,4,9-14H2,1-3H3,(H,29,32)/t16-,22+,23+,24+/m0/s1

InChI Key

PLVGDGRBPMVYPB-FDUHJNRSSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)N1C(C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4

Solubility

Soluble in DMSO, not in water

Synonyms

(3R,6R)-3-Indan-2-yl-1-((1R)-1-(2-methyl-1,3-oxazol-4-yl)-2-morpholin-4-yl-2-oxoethyl)-6-((1S)-1-methylpropyl)-2,5-piperazinedione, GSK221149A, retosiban

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N1C(C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4

Description

The exact mass of the compound Retosiban is 494.2529 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Retosiban works by targeting the oxytocin receptor. Oxytocin is a hormone that stimulates uterine contractions. By blocking the oxytocin receptor, retosiban aims to relax the uterus and delay labor. This mechanism differs from some currently used tocolytic therapies, which target other pathways involved in uterine contractions.

Research Studies on Retosiban

Several clinical trials have been conducted to evaluate the efficacy and safety of retosiban in treating sPTL.

  • NEWBORN-1 Study

    This randomized, double-blind, placebo-controlled Phase III trial investigated the effectiveness of retosiban in prolonging pregnancy and improving neonatal outcomes. The study compared retosiban with a placebo in women experiencing sPTL between 24 and 34 weeks of gestation. The results of this trial are yet to be published ().

  • ZINN Study

    This trial compared the effectiveness of retosiban with atosiban, a currently used tocolytic drug, in delaying preterm delivery. While the study findings suggested retosiban might be as effective as atosiban, further research is needed to confirm these results ().

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Exact Mass

494.2529

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GIE06H28OX

Drug Indication

Treatment of spontaneous preterm labou

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Oxytocin
OXTR [HSA:5021] [KO:K04229]

Other CAS

820957-38-8

Wikipedia

Retosiban

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-07-15
1: Moraitis AA, Cordeaux Y, Charnock-Jones DS, Smith GC. The Effect of an Oxytocin Receptor Antagonist (Retosiban, GSK221149A) on the Response of Human Myometrial Explants to Prolonged Mechanical Stretch. Endocrinology. 2015 Oct;156(10):3511-6. doi: 10.1210/en.2015-1378. Epub 2015 Jul 24. PubMed PMID: 26207346.
2: Stier B, Fossler M, Liu F, Caltabiano S. Effect of Retosiban on Cardiac Repolarization in a Randomized, Placebo- and Positive-controlled, Crossover Thorough QT/QTc Study in Healthy Men and Women. Clin Ther. 2015 Jul 1;37(7):1541-54. doi: 10.1016/j.clinthera.2015.05.007. Epub 2015 Jun 29. PubMed PMID: 26138866.
3: Thornton S, Miller H, Valenzuela G, Snidow J, Stier B, Fossler MJ, Montague TH, Powell M, Beach KJ. Treatment of spontaneous preterm labour with retosiban: a phase 2 proof-of-concept study. Br J Clin Pharmacol. 2015 Oct;80(4):740-9. doi: 10.1111/bcp.12646. Epub 2015 Jun 1. Erratum in: Br J Clin Pharmacol. 2015 Sep;80(3):609. PubMed PMID: 25819462; PubMed Central PMCID: PMC4594710.
4: Manning M, Misicka A, Olma A, Bankowski K, Stoev S, Chini B, Durroux T, Mouillac B, Corbani M, Guillon G. Oxytocin and vasopressin agonists and antagonists as research tools and potential therapeutics. J Neuroendocrinol. 2012 Apr;24(4):609-28. doi: 10.1111/j.1365-2826.2012.02303.x. Review. PubMed PMID: 22375852; PubMed Central PMCID: PMC3490377.
5: Vrachnis N, Malamas FM, Sifakis S, Deligeoroglou E, Iliodromiti Z. The oxytocin-oxytocin receptor system and its antagonists as tocolytic agents. Int J Endocrinol. 2011;2011:350546. doi: 10.1155/2011/350546. Epub 2011 Dec 6. PubMed PMID: 22190926; PubMed Central PMCID: PMC3235456.
6: Borthwick AD, Liddle J. The design of orally bioavailable 2, 5-diketopiperazine oxytocin antagonists: from concept to clinical candidate for premature labor. Med Res Rev. 2011 Jul;31(4):576-604. doi: 10.1002/med.20193. Epub 2009 Dec 21. PubMed PMID: 20027670.

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